molecular formula C30H20N4 B582553 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 CAS No. 1234997-42-2

2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5

Cat. No.: B582553
CAS No.: 1234997-42-2
M. Wt: 436.518
InChI Key: BSVILDUORGWESI-UHFFFAOYSA-N
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Description

2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 is a complex organic compound that belongs to the class of imidazo[4,5-f][1,10]phenanthroline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to form different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[4,5-f][1,10]phenanthroline derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 has several scientific research applications:

Mechanism of Action

The mechanism by which 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 exerts its effects involves its ability to interact with various molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-f][1,10]phenanthroline derivatives such as:

Uniqueness

What sets 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 apart is its specific substitution pattern, which can influence its photophysical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVILDUORGWESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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